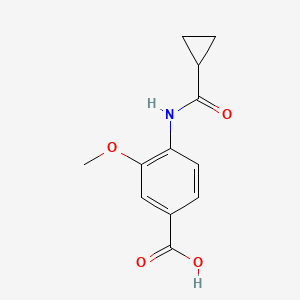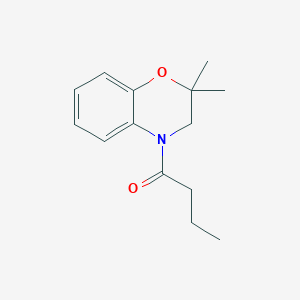
3-(4-Fluorophenyl)-1-(3-methylpiperazin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-1-(3-methylpiperazin-1-yl)propan-1-one, also known as 4-Fluoromethylphenidate (4F-MPH), is a synthetic compound that belongs to the family of substituted phenidates. It is a potent psychostimulant that has been used as a research chemical in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 4F-MPH involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which enhances their effects on the postsynaptic receptors. This results in increased alertness, focus, and motivation.
Biochemical and Physiological Effects:
4F-MPH has been shown to increase heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to reduced blood flow to the extremities. In addition, it has been shown to increase the release of cortisol, a hormone that is involved in the stress response. Prolonged use of 4F-MPH can lead to tolerance, dependence, and withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4F-MPH in lab experiments is its potency and selectivity for dopamine and norepinephrine transporters. This makes it a useful tool for studying the role of these neurotransmitters in the brain. However, its potential for abuse and dependence makes it important to handle with caution and to follow strict safety protocols.
Direcciones Futuras
There are several potential future directions for research on 4F-MPH. One area of interest is its potential as a treatment for ADHD and narcolepsy. Another area of interest is its effects on cognitive function and memory. Additionally, further research is needed to understand the long-term effects of 4F-MPH on the brain and body, as well as its potential for abuse and dependence.
Métodos De Síntesis
The synthesis of 4F-MPH involves the reaction between 4-fluorobenzaldehyde and methylphenidate in the presence of a reducing agent such as sodium borohydride. The product is then purified through recrystallization to obtain a white crystalline powder with a melting point of 147-148°C.
Aplicaciones Científicas De Investigación
4F-MPH has been used as a research chemical in the field of neuroscience to study its effects on the central nervous system. It has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters that play a role in attention, motivation, and reward. This makes 4F-MPH a potential candidate for the treatment of attention-deficit hyperactivity disorder (ADHD) and narcolepsy.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-1-(3-methylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-11-10-17(9-8-16-11)14(18)7-4-12-2-5-13(15)6-3-12/h2-3,5-6,11,16H,4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAPMDMPAPFNIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)CCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanone](/img/structure/B7628717.png)
![5,6-Dimethyl-2-[(2-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile](/img/structure/B7628723.png)



![2-[4-(2,4-Dimethylphenyl)-1,5-dimethylpyrazol-3-yl]acetic acid](/img/structure/B7628752.png)
![2-[4-(2-Methoxyphenyl)-1,5-dimethylpyrazol-3-yl]acetic acid](/img/structure/B7628766.png)


![3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid](/img/structure/B7628810.png)


